molecular formula C13H11FOS B8278423 2-(4-Fluorophenylthio)benzyl alcohol CAS No. 13420-73-0

2-(4-Fluorophenylthio)benzyl alcohol

Cat. No.: B8278423
CAS No.: 13420-73-0
M. Wt: 234.29 g/mol
InChI Key: PGIJFOKYSXVMJO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenylthio)benzyl alcohol is a useful research compound. Its molecular formula is C13H11FOS and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

13420-73-0

Molecular Formula

C13H11FOS

Molecular Weight

234.29 g/mol

IUPAC Name

[2-(4-fluorophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H11FOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2

InChI Key

PGIJFOKYSXVMJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

36.1 ml of 70% sodium-bis-(2-methoxyethoxy)aluminum hydride in benzene are added dropwise over a one hour span to a stirring mixture of 15 g of 2-(4-fluorophenylthio)benzoic acid in 150 ml of benzene under nitrogen at ambient temperature. After total addition, the reaction mixture is stirred for an additional 30 minutes and then permitted to stand for 4 days. Thereafter, the reaction mixture is cooled to 0° C. before 100 mls of 10% sodium hydroxide are added with stirring. Following this addition, the layers separate and the aqueous layer is extracted twice with 100 ml portions of benzene. The combined benzene solutions are successively washed twice with 100 ml portions of water, washed once with a 60 ml portion of a saturated sodium chloride solution and dried, providing 2-(4-fluorophenylthio)benzyl alcohol.
Name
sodium bis-(2-methoxyethoxy)aluminum hydride
Quantity
36.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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